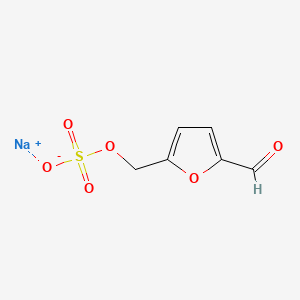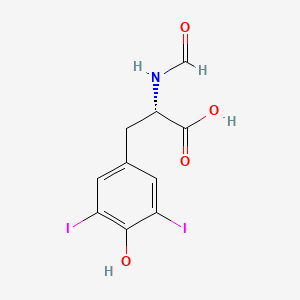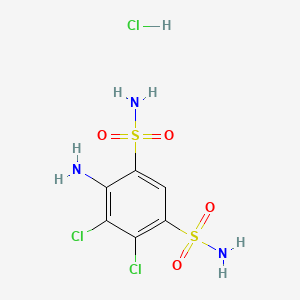
4-Ethylpyridine-d5 1-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpyridine-d5 1-Oxide is a research chemical with the molecular formula C7H9NO . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 4-Ethylpyridine-d5 1-Oxide, can be achieved through various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the application of enzymes or whole cells for the preparation of hydroxylated pyridines . A different synthesis route involves the addition of Grignard reagents to pyridine N-oxides .Chemical Reactions Analysis
Pyridine derivatives, including 4-Ethylpyridine-d5 1-Oxide, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . Additionally, they can participate in the polymerization of alkylene oxides .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Ethylpyridine-d5 1-Oxide are not available, research on related pyridine compounds suggests an increasing global prevalence of resistance, recommending synergistic combinations to treat different pathogens . Furthermore, continuous monitoring of resistance and the development of more rapid diagnostic assays are urgently needed .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Ethylpyridine-d5 1-Oxide involves the oxidation of 4-Ethylpyridine-d5 to form the corresponding oxide.", "Starting Materials": ["4-Ethylpyridine-d5", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)"], "Reaction": ["Add the 4-Ethylpyridine-d5 to a reaction vessel", "Add the oxidizing agent slowly to the reaction mixture while stirring at a temperature between 0-10°C", "Continue stirring for several hours until the reaction is complete", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product."] } | |
Número CAS |
1330163-98-8 |
Nombre del producto |
4-Ethylpyridine-d5 1-Oxide |
Fórmula molecular |
C7H9NO |
Peso molecular |
129.192 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
Clave InChI |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Sinónimos |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)
![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)

